molecular formula C15H18O3 B6324299 (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 735269-68-8

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B6324299
CAS No.: 735269-68-8
M. Wt: 246.30 g/mol
InChI Key: DGBUMVZGPSXIHQ-NEPJUHHUSA-N
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Description

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which is subjected to Friedel-Crafts acylation using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Intermediate: The resulting intermediate is then subjected to a stereoselective reduction to introduce the desired stereochemistry at the 1 and 3 positions of the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoyl moiety, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzaldehyde.

    Reduction: Formation of 2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis due to its chiral centers.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Studies: It can be used as a probe in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.

Industry:

    Fine Chemicals: The compound can be used in the production of fine chemicals and intermediates for various industrial applications.

    Agriculture: It may find applications in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

    (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclohexane.

    (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both a 2-methylbenzoyl group and a carboxylic acid group on a cyclohexane ring with specific stereochemistry makes this compound unique.

    Reactivity: The compound’s reactivity profile, particularly in oxidation and reduction reactions, distinguishes it from similar compounds.

Properties

IUPAC Name

(1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(9-11)15(17)18/h2-3,5,8,11-12H,4,6-7,9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBUMVZGPSXIHQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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